

Synthesis of Mal-amido-(CH₂COOH)₂: A Technical Guide

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Compound of Interest

Compound Name: Mal-amido-(CH₂COOH)₂

Cat. No.: B3182092

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This in-depth technical guide details the synthesis of the intermediate **Mal-amido-(CH₂COOH)₂**, chemically known as N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)iminodiacetic acid. This bifunctional molecule, featuring a reactive maleimide group and two carboxylic acid moieties, is a valuable building block in the development of bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. The maleimide group allows for covalent linkage to thiol-containing molecules such as proteins and peptides, while the carboxylic acid groups can be further functionalized or used to enhance solubility.

Core Synthesis Pathway

The synthesis of **Mal-amido-(CH₂COOH)₂** is typically achieved through a two-step process. The first step involves the reaction of iminodiacetic acid with maleic anhydride to form the intermediate N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid (a maleamic acid derivative). Subsequent dehydration and cyclization of this intermediate yields the final maleimide product.

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Figure 1: General workflow for the synthesis of **Mal-amido-(CH₂COOH)₂**.

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-substituted maleimides from primary amines and maleic anhydride.^[1]

Step 1: Synthesis of N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic Acid (Intermediate)

Materials:

- Iminodiacetic Acid
- Maleic Anhydride
- Glacial Acetic Acid

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve iminodiacetic acid in a minimal amount of glacial acetic acid with gentle warming.
- Once a clear solution is obtained, allow it to cool to room temperature.
- In a separate beaker, dissolve an equimolar amount of maleic anhydride in glacial acetic acid.
- Slowly add the maleic anhydride solution to the iminodiacetic acid solution with continuous stirring.

- Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
- The resulting solid intermediate, N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid, can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of Mal-amido-(CH₂COOH)₂ (Final Product)

Materials:

- N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid (from Step 1)
- Acetic Anhydride
- Anhydrous Sodium Acetate

Procedure:

- To the dried intermediate from Step 1 in a clean, dry round-bottom flask, add acetic anhydride.
- Add a catalytic amount of anhydrous sodium acetate to the suspension.
- Heat the mixture with stirring to 60-70 °C for 2-3 hours. The solution should become clear as the reaction progresses.
- After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and unreacted reagents.
- The crude **Mal-amido-(CH₂COOH)₂** can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol-water mixture).
- Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Reactants and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Iminodiacetic Acid	C4H7NO4	133.10	142-73-4
Maleic Anhydride	C4H2O3	98.06	108-31-6
Mal-amido-(CH2COOH)2	C11H12N2O7	284.22	207613-14-7

Table 2: Expected Yield and Purity

Parameter	Expected Value	Notes
Yield	15-25%	Based on analogous reactions with amino acids. [1] Optimization of reaction conditions may improve yield.
Purity	>95%	After recrystallization. Purity should be confirmed by analytical methods.

Characterization

The structure and purity of the synthesized **Mal-amido-(CH2COOH)2** should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include a singlet for the maleimide protons (around 7.0 ppm) and singlets for the methylene protons of the iminodiacetic acid backbone. The chemical shifts will be influenced by the solvent used.
- ^{13}C NMR: Characteristic peaks for the carbonyl carbons of the maleimide and carboxylic acid groups, as well as the olefinic carbons of the maleimide ring and the methylene carbons of the iminodiacetic acid moiety are expected.

Mass Spectrometry (MS):

- Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product (m/z for $[\text{M}+\text{H}]^+ \approx 285.06$).

Infrared (IR) Spectroscopy:

- Characteristic absorption bands for the $\text{C}=\text{O}$ stretching of the imide and carboxylic acid groups, as well as the $\text{C}=\text{C}$ stretching of the maleimide ring are expected.

Logical Relationships in Synthesis

The synthesis of **Mal-amido-(CH_2COOH) $_2$** involves a logical progression from starting materials to the final product, with a key intermediate stage. The success of the second step is contingent on the successful formation of the maleamic acid in the first step.

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Figure 2: Logical flow of the synthesis process.

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References

- 1. pubs.aip.org [pubs.aip.org]
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